molecular formula C20H21NO3 B11665237 ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11665237
M. Wt: 323.4 g/mol
InChI Key: LTBDWQKXOSUXJK-UHFFFAOYSA-N
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Description

Ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that combines an indole core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the indole core through Fischer indole synthesis, followed by functional group modifications to introduce the hydroxy, methyl, and carboxylate groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Various substituents can be introduced at different positions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce halogens or other functional groups onto the indole ring.

Scientific Research Applications

Ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone, 2’,4’-dimethyl-: Shares the dimethylphenyl group but lacks the indole core.

    2,4-Dimethylacetophenone: Similar structure but different functional groups.

    4-Acetyl-m-xylene: Contains the dimethylphenyl group but differs in other structural aspects.

Uniqueness

Ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to its combination of an indole core with specific functional groups, providing distinct chemical and biological properties that are not found in the similar compounds listed above .

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C20H21NO3/c1-5-24-20(23)19-14(4)21(17-8-6-12(2)10-13(17)3)18-9-7-15(22)11-16(18)19/h6-11,22H,5H2,1-4H3

InChI Key

LTBDWQKXOSUXJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=C(C=C(C=C3)C)C)C

Origin of Product

United States

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